molecular formula C11H19N3O B1484485 2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2097974-54-2

2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No. B1484485
CAS RN: 2097974-54-2
M. Wt: 209.29 g/mol
InChI Key: MDSBRIBPYJFSIK-UHFFFAOYSA-N
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Description

3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .


Molecular Structure Analysis

APTES is an organosilicon compound. It contains an amine group that can attach to a functional silane for bio-conjugation .


Chemical Reactions Analysis

APTES has been used in the chemical modification of metal oxide nanoparticle surfaces . The introduction of the amine group enhances their dispersibility and anti-bacterial property .


Physical And Chemical Properties Analysis

APTES is a liquid at room temperature . It’s used in the manufacture of polyurethane nanocomposites, where it can affect the hydrophobic, physical, and mechanical properties of the material .

Scientific Research Applications

Biomedicine

In the field of biomedicine , this compound shows potential in the development of targeted drug delivery systems . Its structure could be utilized to create nanoparticles that can be functionalized to target specific cells or tissues, enhancing the efficacy of therapeutic agents while minimizing side effects .

Agriculture

For agricultural applications, the compound could be involved in the synthesis of herbicides or pesticides . Its chemical structure allows for the potential attachment of various functional groups, which can be designed to target specific plant or insect receptors, thus contributing to more efficient crop protection strategies .

Material Science

In material science , “2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one” could be used to modify the surface properties of materials. This can include creating hydrophobic surfaces or enhancing the binding properties of industrial materials, which can be particularly useful in coatings and adhesives .

Environmental Science

The compound’s potential in environmental science lies in its ability to be incorporated into membranes for gas separation or water purification technologies . Its structure could help in creating selective barriers that are more efficient in separating pollutants from air and water .

Pharmaceuticals

In pharmaceuticals , the compound could be used to improve the bioavailability of drugs. By attaching it to pharmaceutical agents, it may enhance their solubility or stability, allowing for better absorption and effectiveness of medications .

Chemical Engineering

Lastly, in chemical engineering , this compound could play a role in the synthesis of advanced polymers and composites. Its reactive sites make it a candidate for cross-linking agents that can provide improved mechanical and thermal properties to materials .

Safety and Hazards

APTES can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to prevent skin contact by maintaining a safe distance and by wearing suitable protective equipment .

Future Directions

The use of APTES in the synthesis of pyrano[2,3-c]pyrazole derivatives has been suggested as a future direction . Also, the effect of changing the molar ratio of APTES in the fabrication of silica epoxy nanocomposites is being investigated .

properties

IUPAC Name

2-(3-aminopropyl)-6-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2,3)9-5-6-10(15)14(13-9)8-4-7-12/h5-6H,4,7-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSBRIBPYJFSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(3-Aminopropyl)-6-tert-butyl-2,3-dihydropyridazin-3-one

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